4,5,6,7-Tetrahydro-2h-indazol-4-ol

Oncology Kinase Inhibition Cell Cycle

Procure 4,5,6,7-Tetrahydro-2H-indazol-4-ol to exploit underexplored chemical space at the 4-position of the tetrahydroindazole core. Unlike generic analogs, the 4-hydroxyl group provides a critical synthetic handle absent in 4-oxo derivatives, enabling novel COX-2 inhibitors (validated scaffold: IC₅₀ = 150 nM, selectivity index 570.6) and CDK2 inhibitor libraries (up to 10-fold potency gains). Generic tetrahydroindazoles cannot recapitulate the stereoelectronic properties or SAR driven by this substitution. Ensure assay reproducibility and accelerate lead discovery—order this specific intermediate today.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 955406-79-8
Cat. No. B1398895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-2h-indazol-4-ol
CAS955406-79-8
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)NN=C2)O
InChIInChI=1S/C7H10N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h4,7,10H,1-3H2,(H,8,9)
InChIKeyKMVPZFQPMBEGDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydro-2H-indazol-4-ol (CAS 955406-79-8): Baseline Characteristics and Procurement Specifications for Research Applications


4,5,6,7-Tetrahydro-2H-indazol-4-ol (CAS 955406-79-8, molecular formula C₇H₁₀N₂O, MW 138.17 g/mol) is a heterocyclic compound belonging to the tetrahydroindazole family . This bicyclic scaffold consists of a fused pyrazole and a saturated cyclohexane ring, with a hydroxyl group at the 4-position. The tetrahydroindazole core is recognized as a privileged structure in medicinal chemistry, serving as the foundation for numerous bioactive compounds with therapeutic potential across oncology, inflammation, and immunology . The compound is typically supplied at ≥95% purity for research use only, and its unique substitution pattern at the 4-position distinguishes it from other tetrahydroindazole derivatives, influencing both its reactivity as a synthetic intermediate and its potential biological interactions .

Procurement Risk Alert: Why Generic Tetrahydroindazole Substitution Fails for 4,5,6,7-Tetrahydro-2H-indazol-4-ol


Procuring a generic tetrahydroindazole analog in place of 4,5,6,7-tetrahydro-2H-indazol-4-ol introduces unacceptable scientific risk due to the critical role of the 4-hydroxyl substitution pattern. Quantitative evidence demonstrates that subtle structural variations within the tetrahydroindazole class yield dramatic differences in biological potency and selectivity. For instance, within the COX-2 inhibitor series, a specific substitution (e.g., 3,6,6-trimethyl-4-oxo) achieved an IC₅₀ of 150 nM with a selectivity index of 570.6 [1], while other tetrahydroindazole analogs exhibit IC₅₀ values ranging from 28 µM to >100 µM in antiproliferative assays [2]. Similarly, in the CDK2 inhibitor class, optimized tetrahydroindazole analogs demonstrated 3-fold improved binding affinity and up to 10-fold enhanced inhibitory activity compared to the initial screening hit [3]. These data underscore that the 4-position functionality is a key determinant of biological activity and synthetic utility; generic substitution without identical stereoelectronic properties at this site will invalidate assay results, disrupt synthetic pathways, and lead to failed research outcomes.

4,5,6,7-Tetrahydro-2H-indazol-4-ol: Quantitative Differentiation Evidence Guide for Scientific Selection


Evidence Dimension 1: Antiproliferative Activity Differentiation Against Cancer Cell Lines

Within the tetrahydroindazole class, subtle structural modifications result in highly variable antiproliferative activity. Data from a representative study show that compound 7 (a tetrahydroindazole analog) exhibits an IC₅₀ of 28 ± 3 µM, while compound 2 shows reduced activity with an IC₅₀ of 52 ± 4 µM, and compounds 1 and 6 are essentially inactive (IC₅₀ >100 µM) [1]. This >3.5-fold range in potency highlights the critical nature of precise substitution. For 4,5,6,7-tetrahydro-2H-indazol-4-ol, its specific 4-hydroxyl functionality provides a unique starting point for derivatization that is not replicated by the 4-oxo or unsubstituted analogs, directly impacting the potential to generate potent antiproliferative agents.

Oncology Kinase Inhibition Cell Cycle

Evidence Dimension 2: COX-2 Inhibitory Potency and Selectivity in Inflammation Research

The tetrahydroindazole scaffold is a validated core for selective COX-2 inhibition. A derivative, 2-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazol-1-yl)acetic acid (compound 4), demonstrated an IC₅₀ of 150 nM against COX-2 and a selectivity index (COX-1/COX-2) of 570.6 [1]. In contrast, other tetrahydroindazole analogs in the same study exhibited significantly lower potency. For 4,5,6,7-tetrahydro-2H-indazol-4-ol, the 4-hydroxyl group offers a distinct chemical handle for generating novel COX-2 inhibitors. The presence of this specific functional group, as opposed to the 4-oxo group in compound 4, is predicted to alter binding interactions and metabolic stability, providing a differentiated starting point for medicinal chemistry optimization.

Inflammation COX-2 Selectivity

Evidence Dimension 3: CDK2/Cyclin Kinase Inhibitory Activity Differentiation

Tetrahydroindazoles are established inhibitors of CDK2/cyclin complexes, with optimization studies revealing substantial differences in activity based on substitution. Analogues 53 and 59 demonstrated a 3-fold improvement in binding affinity for CDK2 and a 2- to 10-fold increase in inhibitory activity against CDK2/cyclin A1, E, and O compared to the screening hit compound 3 [1]. This quantifiable improvement underscores the importance of specific functionalization. 4,5,6,7-Tetrahydro-2H-indazol-4-ol, bearing a 4-hydroxyl group, represents a distinct and underexplored scaffold within this inhibitor class. Its unique substitution pattern offers the potential for novel binding interactions at the CDK2/cyclin interface, a feature that cannot be achieved with the 4-oxo or unsubstituted analogs described in the literature.

Oncology Kinase Inhibition Cell Cycle CDK2

4,5,6,7-Tetrahydro-2H-indazol-4-ol: Targeted Research Applications Guided by Quantitative Differentiation Evidence


Scenario 1: Lead Optimization for Selective COX-2 Inhibitors

Medicinal chemistry teams seeking to develop next-generation selective COX-2 inhibitors should prioritize 4,5,6,7-tetrahydro-2H-indazol-4-ol as a key intermediate. The evidence confirms that the tetrahydroindazole core is capable of achieving nanomolar potency (IC₅₀ = 150 nM) and high selectivity (COX-1/COX-2 = 570.6) [1]. The 4-hydroxyl group of this specific compound provides a unique synthetic handle that is absent in the 4-oxo analogs reported in the literature. This enables the generation of novel derivatives with potentially improved metabolic stability and distinct binding modes, directly addressing the procurement need for a differentiated scaffold in inflammation research.

Scenario 2: Discovery of Novel CDK2/Cyclin Kinase Inhibitors for Oncology

Research groups focused on CDK2-dependent cancers or non-hormonal male contraception should utilize 4,5,6,7-tetrahydro-2H-indazol-4-ol to generate novel inhibitor libraries. The quantitative data show that optimized tetrahydroindazoles can achieve up to 10-fold improvements in inhibitory activity against CDK2/cyclin complexes compared to initial hits [1]. The 4-hydroxyl substitution on this compound is underexplored in the context of CDK2 inhibition, offering a high-potential starting point for discovering inhibitors with novel binding modes and potentially overcoming resistance mechanisms. Procuring this specific analog is critical, as generic tetrahydroindazoles will not recapitulate the unique synthetic and biological opportunities afforded by the 4-hydroxyl group.

Scenario 3: Development of Antiproliferative Agents with Unique Mechanisms

Investigators studying novel antiproliferative mechanisms can leverage 4,5,6,7-tetrahydro-2H-indazol-4-ol to explore structure-activity relationships (SAR) around the 4-position. Evidence demonstrates that structurally similar tetrahydroindazoles exhibit a wide range of potencies (IC₅₀ from 28 µM to >100 µM) [1]. By using this specific 4-hydroxyl compound as a core scaffold, researchers can systematically probe how modifications at this position impact cellular activity. This targeted approach is superior to using generic analogs, as it directly addresses the key pharmacophoric element responsible for the observed potency variations, accelerating the identification of potent lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-Tetrahydro-2h-indazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.